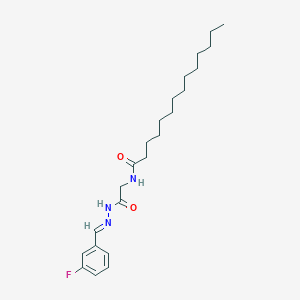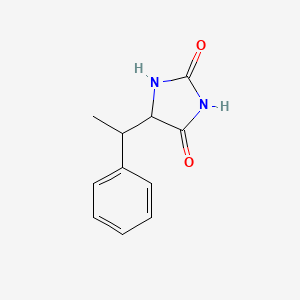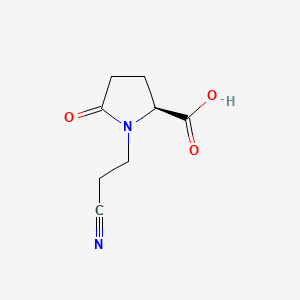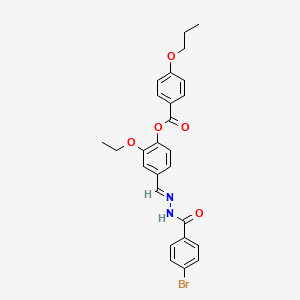
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine is an organic compound with the chemical formula C12H14N4O2SThis compound is characterized by its crystalline solid form, which ranges from colorless to pale yellow . It has a molecular weight of 278.33 g/mol and exhibits low solubility in common organic solvents .
Preparation Methods
The synthesis of 4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine typically involves the reaction of dinitrodiphenyl sulfone with ammonia. The reaction is carried out in an appropriate solvent, followed by purification and crystallization to obtain the pure product . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as a Michael acceptor, participating in nucleophilic addition reactions. This property is utilized in the synthesis of complex organic molecules . The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4-Aminophenyl sulfone:
4,4’-Diaminodiphenyl sulfone: Used as a hardener in epoxy resins.
4,4’-Methylenebis(N,N-diglycidylaniline): Utilized in the production of high-performance polymers.
The uniqueness of this compound lies in its specific structural features and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3O2S/c13-8-1-3-9(4-2-8)18(16,17)10-5-6-11(14)12(15)7-10/h1-7H,13-15H2 |
InChI Key |
LMCLQTHHLNHUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
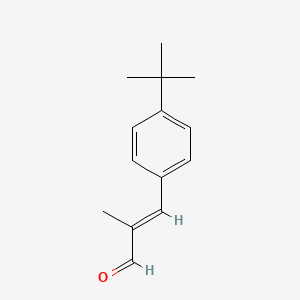
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)
![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)

![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)

